molecular formula C18H21NO6 B11303102 N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine

N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine

Cat. No.: B11303102
M. Wt: 347.4 g/mol
InChI Key: XFDHVUOUAMOFKP-UHFFFAOYSA-N
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Description

N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with methoxy and dimethyl groups, as well as a propanoyl-beta-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups enhance its binding affinity and specificity, while the propanoyl-beta-alanine moiety may facilitate its transport and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is unique due to the combination of its chromen-2-one core with methoxy, dimethyl, and propanoyl-beta-alanine groups. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

3-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-10-12-4-6-14(24-3)11(2)17(12)25-18(23)13(10)5-7-15(20)19-9-8-16(21)22/h4,6H,5,7-9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

XFDHVUOUAMOFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC(=O)O

Origin of Product

United States

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